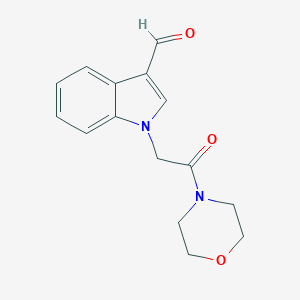
1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde
Overview
Description
1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde (MOEICA) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. MOEICA is a heterocyclic compound containing an indole ring and a carbaldehyde group. It is an important intermediate in the synthesis of several indole derivatives and is used in the synthesis of biologically active molecules. MOEICA has been found to be useful for a variety of applications such as drug discovery, medicinal chemistry, and biochemistry. It has also been used in the synthesis of novel compounds for the treatment of various diseases.
Scientific Research Applications
Synthesis of Heterocyclic Compounds : Research by Suzdalev and Den’kina (2011) explored the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, which is structurally similar to your compound of interest. They found that reacting indole-3-carbaldehyde with epichlorohydrin and subsequently with cyclic amines like morpholine can lead to the formation of amides, retaining the oxirane ring in the process (Suzdalev & Den’kina, 2011).
Antimicrobial Activity : Başoğlu et al. (2012) synthesized Schiff bases from 3-fluoro-4-(morpholin-4-yl)aniline and indol-3-carbaldehyde. These compounds, including thiazolidinone and thiazoline derivatives, demonstrated good antitubercular activities. This suggests potential antimicrobial applications for compounds structurally related to 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde (Başoğlu et al., 2012).
Crystal Structure Analysis : A study by Lin et al. (2012) on a molecule containing morpholine and indole moieties, similar in structure to your compound, provided insights into the crystal structure and molecular interactions. Such studies are vital for understanding the physical and chemical properties of similar compounds (Lin et al., 2012).
Nucleophilic Addition Reactions : El-Samahy (2005) investigated the nucleophilic addition of methyl ethyl ketone to alkyl-oxindolylidene acetates in the presence of morpholine. This study is relevant to understanding how compounds similar to 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde might react under similar conditions (El-Samahy, 2005).
Synthesis of Functionalized Indoles : El-Gendy et al. (2008) conducted a study on the synthesis of functionalized indole-2-carboxylates and their derivatives using morpholine. These compounds were evaluated for antimicrobial, tranquilizing, and anticonvulsant activities, indicating potential pharmacological applications (El-Gendy et al., 2008).
Antimicrobial Activity of Indole Semicarbazones : Vijaya Laxmi and Rajitha (2010) explored the synthesis of indole semicarbazone derivatives with potential antimicrobial activities. These derivatives were synthesized using a compound structurally related to 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde (Vijaya Laxmi & Rajitha, 2010).
properties
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-11-12-9-17(14-4-2-1-3-13(12)14)10-15(19)16-5-7-20-8-6-16/h1-4,9,11H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFCWISLHMAPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



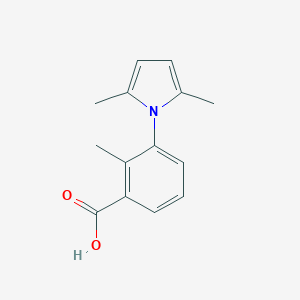
![2-{4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B461871.png)
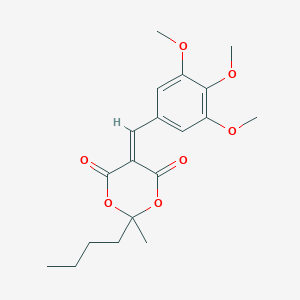
![7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B461895.png)
![3-{5-[(2,4-Dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B461898.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B461904.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B461906.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B461907.png)
![3-butoxy-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B461911.png)
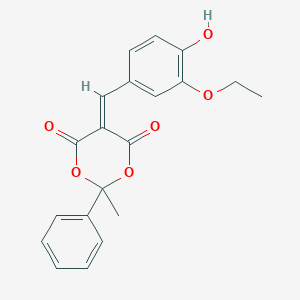
![4-(2-thienyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B461921.png)
![5-[4-(1,3-Benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B461942.png)
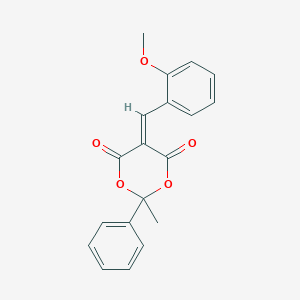
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B461959.png)